1-(Bromomethyl)tetraphene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82507-19-5 |
|---|---|
Molecular Formula |
C19H13Br |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-(bromomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H13Br/c20-12-17-7-3-6-13-8-9-16-10-14-4-1-2-5-15(14)11-18(16)19(13)17/h1-11H,12H2 |
InChI Key |
QGWFEAABRRZMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethyl Tetraphene
Direct Bromomethylation Approaches for Aromatic Systems
Direct bromomethylation involves the introduction of the -CH2Br group onto the aromatic nucleus in a single step. This method is advantageous as it builds the desired functionality directly on the parent PAH.
Electrophilic Aromatic Substitution Utilizing Formaldehyde (B43269)/Hydrogen Bromide Systems and Lewis Acid Catalysts
A convenient and effective method for the bromomethylation of aromatic compounds is the reaction with formaldehyde and hydrogen bromide. manac-inc.co.jpmanac-inc.co.jp This reaction proceeds via electrophilic aromatic substitution. In this process, the aromatic compound, tetraphene, would be treated with a source of formaldehyde, such as paraformaldehyde, and hydrogen bromide, often in a solvent like acetic acid. sciencemadness.org
The reaction mechanism involves the in-situ generation of a potent electrophile from formaldehyde and HBr. This electrophilic species then attacks the electron-rich tetraphene ring. manac-inc.co.jp While the reaction can proceed without a catalyst, Lewis acids can be employed to enhance the electrophilicity of the attacking species and improve reaction rates. The concentration of hydrogen bromide is a critical parameter; low concentrations can lead to the formation of diarylmethane by-products, as the intermediate benzyl (B1604629) alcohol can react with another molecule of the aromatic substrate. manac-inc.co.jp
Applications of Bromomethyl Alkyl Ethers in the Presence of Zinc or Tin Halides
An alternative to the formaldehyde/HBr system is the use of bromomethyl alkyl ethers. sciencemadness.org A notable example involves a two-step process where bis-bromomethyl ether (BBME) is first synthesized from paraformaldehyde and hydrogen bromide. google.com This BBME is then reacted with the aromatic substrate in the presence of a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or tin halides. sciencemadness.orggoogle.com
This method was successfully used in the synthesis of 4,4′-bis-(bromomethyl)-biphenyl, where biphenyl (B1667301) was reacted with BBME using an aqueous solution of zinc bromide as the catalyst. google.com This approach avoids the direct handling of gaseous formaldehyde and can offer good yields. google.com However, it should be noted that simpler reagents like bromomethyl methyl ether are considered highly toxic, which can make this route less favorable. sciencemadness.org
Strategies for Selective Mono-, Bis-, and Trisbromomethylation of Aromatic Compounds
The degree of bromomethylation on an aromatic ring can be controlled to achieve selective mono-, bis-, or even tris-substitution. The primary strategy for achieving this selectivity is the careful control of the reaction stoichiometry. sciencemadness.org By adjusting the molar ratio of the bromomethylating agents (e.g., paraformaldehyde and HBr) to the aromatic substrate, one can direct the reaction towards the desired product. sciencemadness.org
For instance, using a 1:1 molar ratio of aromatic compound to paraformaldehyde typically favors monosubstitution. Increasing the equivalents of the bromomethylating agent will progressively lead to higher degrees of substitution, yielding bis- and tris-bromomethylated products. sciencemadness.org
Table 1: Stoichiometric Control of Bromomethylation
| Desired Product | Molar Ratio (Aromatic : Paraformaldehyde : HBr) | Expected Outcome |
|---|---|---|
| Mono(bromomethyl)arene | 1 : 1 : 1 | Predominantly monosubstituted product. |
| Bis(bromomethyl)arene | 1 : 2 : 2 | Increased formation of the disubstituted product. |
This table illustrates the general principle of stoichiometric control in bromomethylation reactions based on established procedures for various aromatic compounds. sciencemadness.org
Side-Chain Bromination Techniques for Alkyltetraphenes
An alternative synthetic route to 1-(bromomethyl)tetraphene begins with a precursor that already contains a methyl group at the desired position, such as 1-methyltetraphene. The target compound is then formed by halogenating this alkyl side chain.
Free Radical Bromination of Methyl-Substituted Tetraphene Precursors
The bromination of an alkyl group attached to an aromatic ring, known as benzylic bromination, occurs via a free-radical chain reaction. chemistryscore.comorgoreview.com This method is highly effective for converting methyl-substituted tetraphenes into their bromomethyl derivatives. The most common reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under the right conditions. chemistryscore.comlibretexts.org
The reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN). chemistryscore.comgoogle.com The mechanism involves three key stages: learne2i.co.inucsb.edu
Initiation: The initiator (light or heat) causes the homolytic cleavage of a weak bond (e.g., in NBS or a trace amount of Br₂) to form initial bromine radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the tetraphene precursor. This is the key step, as the benzylic hydrogen is readily abstracted to form a resonance-stabilized benzylic radical. orgoreview.com This radical then reacts with a molecule of Br₂ (produced in situ from the reaction of HBr with NBS) to form the this compound product and a new bromine radical, which continues the chain. chemistryscore.comlibretexts.org
Termination: The reaction ceases when two radicals combine to form a stable molecule. orgoreview.com
Positional Selectivity and Yield Optimization in Side-Chain Halogenation
Positional selectivity is a key consideration in synthesis. In side-chain halogenation, the reaction is inherently highly selective for the benzylic position. pearson.com This is because the homolytic cleavage of a benzylic C-H bond produces a benzylic radical, which is significantly stabilized by resonance with the aromatic tetraphene ring, making it the most favorable site for radical formation. orgoreview.com
Yield optimization depends on controlling various reaction parameters to favor the desired product and suppress side reactions. Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com For free-radical bromination with NBS, using a non-polar solvent like carbon tetrachloride is common. libretexts.org For direct bromomethylation, avoiding high temperatures can minimize the formation of diarylmethane impurities. manac-inc.co.jp
Table 2: Parameters for Optimizing Bromination Reactions
| Parameter | Influence on Direct Bromomethylation | Influence on Side-Chain Bromination |
|---|---|---|
| Temperature | Lower temperatures can reduce diarylmethane by-products. manac-inc.co.jp | Reaction is often initiated by heat or UV light. orgoreview.com |
| Reagents | Stoichiometry controls the degree of substitution. sciencemadness.org | NBS is used for high selectivity at the benzylic position. chemistryscore.com |
| Catalyst/Initiator | Lewis acids (e.g., ZnBr₂) can increase reaction rate. google.com | Radical initiators (e.g., AIBN, light) are required. google.com |
| Solvent | Acetic acid is a common solvent. sciencemadness.org | Non-polar solvents like CCl₄ are often used. libretexts.org |
Multi-Step Synthesis Pathways Involving Tetraphene Backbone Modification
Given the challenges in achieving regioselectivity on the unsubstituted tetraphene, multi-step syntheses that build the aromatic system with the desired substitution pattern are generally favored. This approach offers superior control over the final product's structure.
The construction of a 1-substituted tetraphene precursor is a critical initial phase. Drawing parallels from the synthesis of other functionalized tetraphenes, such as the angucycline antibiotic tetrangulol (B1209878) (1,8-dihydroxy-3-methyltetraphene-7,12-dione), a convergent synthesis strategy is often employed. ias.eduwits.ac.za These methods typically involve the coupling of two smaller, functionalized aromatic fragments to build the tetracyclic core.
One plausible pathway begins with the synthesis of a substituted naphthalene (B1677914) derivative and a functionalized benzene (B151609) derivative, which are then joined together through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. wits.ac.zaresearchgate.net For instance, a boronic acid derivative of a substituted naphthalene could be coupled with an ortho-halogenated benzaldehyde (B42025) carrying a methyl group that will ultimately become the 1-methyl substituent on the tetraphene ring.
Following the coupling, the resulting biaryl compound undergoes a cyclization reaction to form the tetraphene ring system. Various methods can be employed for this key ring-forming step, including platinum-catalyzed cycloisomerization of an alkyne precursor or an iron-catalyzed carbonyl-olefin metathesis. wits.ac.zaresearchgate.net The choice of method depends on the specific functional groups present in the precursors. This sequence ensures that the methyl group, a precursor to the bromomethyl group, is precisely located at the C-1 position of the tetraphene framework.
An alternative precursor would be a 1-hydroxymethyltetraphene derivative. The synthesis could be adapted from established methods for introducing hydroxymethyl groups onto aromatic rings, which might involve formylation followed by reduction. However, building the ring with the precursor group already in place generally offers better regiochemical control.
Once the 1-methyltetraphene precursor is synthesized, the final step is the introduction of the bromine atom to the methyl group. This is a standard and well-documented transformation in organic synthesis. The most common and effective method for this conversion is a radical bromination reaction.
Typically, 1-methyltetraphene would be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and irradiated with light. This reaction selectively brominates the benzylic position of the methyl group, yielding this compound with high efficiency. youtube.comthieme-connect.de
Alternatively, if a 1-hydroxymethyltetraphene precursor is used, it can be converted to this compound using reagents such as phosphorus tribromide (PBr₃) or hydrogen bromide (HBr).
A summary of a potential multi-step synthesis is presented in the table below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted Naphthalene Derivative + Substituted Benzaldehyde | Suzuki-Miyaura Coupling (e.g., Pd catalyst, base) | Biaryl Intermediate |
| 2 | Biaryl Intermediate | Cyclization (e.g., PtCl₂, AuCl₃, or FeCl₃ catalyst) | 1-Methyltetraphene |
| 3 | 1-Methyltetraphene | Radical Bromination (NBS, AIBN or BPO, light) | This compound |
Comparative Analysis of Synthetic Efficiencies and Regiochemical Control
The multi-step approach, by building the molecule from smaller, pre-functionalized fragments, dictates the position of the substituent from the outset. The Suzuki-Miyaura coupling and subsequent cyclization reactions are generally high-yielding and tolerant of a variety of functional groups, allowing for the efficient assembly of the 1-methyltetraphene precursor. wits.ac.zaresearchgate.net
The final bromination step using NBS is also highly selective for the benzylic position of the methyl group, ensuring that the bromine is introduced at the desired location without affecting the aromatic rings. The efficiency of this step is typically high.
In contrast, a strategy involving direct functionalization would suffer from a lack of regioselectivity. The electronic properties of the tetraphene ring system would direct incoming electrophiles to the most nucleophilic positions, which may not be the C-1 position. While directing groups could be employed, this would add further complexity to the synthesis. Therefore, for obtaining a pure, isomerically defined product like this compound, the multi-step pathway with built-in regiochemical control is demonstrably superior in both efficiency and selectivity.
Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl Tetraphene
Nucleophilic Substitution Reactions at the Bromomethyl Group
The carbon-bromine bond in 1-(bromomethyl)tetraphene is polarized, making the benzylic carbon an electrophilic center susceptible to attack by nucleophiles. ksu.edu.sa This reactivity is central to many synthetic applications of this compound.
The bromomethyl group of this compound readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group. dalalinstitute.com This process allows for the introduction of oxygen, nitrogen, and sulfur-containing functional groups.
For instance, reaction with alkoxides or hydroxides can yield ethers and alcohols, respectively. Amines, both primary and secondary, can displace the bromide to form the corresponding substituted aminomethyltetraphenes. Thiolates are also effective nucleophiles, leading to the formation of thioethers. The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. ksu.edu.sa One-pot procedures combining nucleophilic substitution with subsequent reactions, such as click chemistry with azides, have been developed for similar benzylic bromides, highlighting the versatility of this reactive handle. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions with Heteroatom Nucleophiles
| Nucleophile | Product Functional Group |
|---|---|
| Hydroxide (OH⁻) | Alcohol (-CH₂OH) |
| Alkoxide (RO⁻) | Ether (-CH₂OR) |
| Amine (RNH₂) | Primary Amine (-CH₂NHR) |
| Thiolate (RS⁻) | Thioether (-CH₂SR) |
| Azide (N₃⁻) | Azide (-CH₂N₃) |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable substrate in this regard. cambridge.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. youtube.com While direct Suzuki or Negishi coupling of the bromomethyl group can be challenging, alternative strategies exist. For example, conversion of the bromomethyl group to a more suitable coupling partner, such as an organoboron or organozinc species, can facilitate subsequent cross-coupling reactions. mdpi.comnih.gov Alternatively, the bromomethyl group can participate in three-component coupling reactions, as demonstrated with related benzylic bromides. mdpi.com Mechanistic studies on similar systems suggest that these reactions can proceed through radical pathways, particularly when using certain palladium catalysts. chemrxiv.org
Grignard Reagents: Grignard reagents, classic organometallic nucleophiles, can react with the electrophilic carbon of the bromomethyl group. ias.ac.in However, the high basicity of Grignard reagents can lead to side reactions. chemistrysteps.com A more common and effective strategy involves the reaction of Grignard reagents with carbonyl compounds. chemguide.co.uk Therefore, transforming the bromomethyl group of this compound into an aldehyde or ketone provides a gateway to a wide array of secondary and tertiary alcohols through the addition of various Grignard reagents. masterorganicchemistry.com This two-step sequence significantly expands the synthetic utility of the parent compound.
Advanced Functionalization Strategies for this compound Derivatives
Beyond simple substitution, the bromomethyl group serves as a starting point for more complex molecular architectures through various functionalization strategies.
The synthesis of organophosphorus compounds is of significant interest due to their diverse applications. beilstein-journals.org The Michaelis-Arbuzov reaction is a classic and effective method for converting alkyl halides, such as this compound, into phosphonates. researchgate.net This reaction involves the treatment of the bromomethyl compound with a trialkyl phosphite (B83602). The reaction proceeds through a quasi-phosphonium salt intermediate which then undergoes dealkylation to yield the corresponding diethyl methylphosphonate (B1257008) derivative of tetraphene. researchgate.net These phosphonates are stable compounds and can be further transformed, for example, by hydrolysis to the corresponding phosphonic acids. nih.govnih.gov Electrochemical methods are also emerging as a green alternative for the synthesis of various organophosphorus compounds. beilstein-journals.org
Table 2: Key Organophosphorus Transformations
| Reagent | Product Type | Key Reaction |
|---|---|---|
| Trialkyl phosphite (P(OR)₃) | Phosphonate | Michaelis-Arbuzov Reaction |
| Triphenylphosphine (PPh₃) | Phosphonium (B103445) Salt | Quarternization Reaction |
The conversion of the bromomethyl group to an aldehyde represents a valuable synthetic transformation, as aldehydes are versatile intermediates. beilstein-journals.org Several methods can achieve this oxidation. One common approach is the Sommelet reaction, which involves the reaction of the benzylic halide with hexamine, followed by hydrolysis to yield the aldehyde. Another effective method is the Kornblum oxidation, where the bromomethyl compound is treated with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which upon treatment with a base, eliminates to give the aldehyde. More modern methods for the one-pot transformation of aldehydes to ketones via Minisci-type reactions of imines have also been developed. nih.gov
The reactive nature of the bromomethyl group on the tetraphene scaffold makes it a suitable precursor for building more complex, polycyclic, and polymeric structures.
Cyclization Reactions: Intramolecular or intermolecular cyclization reactions can be employed to construct new rings fused to the tetraphene system. mdpi.com For instance, if a suitable nucleophile is present elsewhere on the tetraphene core or on a substituent, intramolecular cyclization can lead to the formation of novel heterocyclic systems. rsc.orgbeilstein-journals.org Radical cascade cyclizations, often initiated by visible light, provide another powerful strategy for constructing complex polycyclic frameworks from precursors bearing a bromomethyl group. rsc.org
Polymerization Reactions: The bromomethyl group can serve as a functional handle for polymerization. For example, it can be converted to a vinyl group, which can then undergo polymerization to form a polystyrene-type polymer with tetraphene side chains. Alternatively, polycondensation reactions can be employed. For instance, reaction with a difunctional nucleophile could lead to the formation of polyesters or polyamides incorporating the tetraphene moiety into the polymer backbone. nih.gov The synthesis of hyperbranched polymers from monomers containing bromomethyl groups has been demonstrated, suggesting that this compound could be a valuable monomer for creating complex polymer architectures. nih.gov
Development of Supramolecular Structures and Building Blocks
The functionalization of PAHs with reactive groups like the bromomethyl group is a key strategy for their incorporation into larger, more complex supramolecular structures. ethernet.edu.et The bromomethyl group serves as a versatile handle for introducing the tetraphene moiety into systems governed by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. mdpi.comrsc.org These interactions are fundamental to the self-assembly of well-defined supramolecular architectures. mdpi.com
The tetraphene core of this compound provides a large, planar surface conducive to strong π-π stacking interactions, a significant driving force in the formation of ordered assemblies. The strategic placement of the bromomethyl group at the 1-position allows for post-synthetic modification, enabling the attachment of various recognition motifs or coordinating ligands. For instance, substitution of the bromine with moieties capable of hydrogen bonding, such as carboxylic acids or amides, can direct the self-assembly into predictable one-, two-, or three-dimensional networks. researchgate.net
| Building Block Precursor | Modification of Bromomethyl Group | Resulting Functional Group | Primary Non-Covalent Interaction | Potential Supramolecular Structure |
| This compound | Nucleophilic substitution with sodium azide, followed by reduction | Amine (-CH₂NH₂) | Hydrogen Bonding, Metal Coordination | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) |
| This compound | Reaction with potassium phthalimide, followed by hydrolysis | Primary Amine (-CH₂NH₂) | Hydrogen Bonding | Self-assembled monolayers on surfaces |
| This compound | Conversion to a phosphonium salt | Ylide for Wittig reaction | van der Waals forces, π-π stacking | Liquid crystals, functional polymers |
| This compound | Substitution with a thiol-containing molecule | Thioether (-CH₂-S-R) | π-π stacking, Host-Guest Interactions | Calixarene-like macrocycles |
This table is illustrative and based on the known reactivity of bromomethylated PAHs and general principles of supramolecular chemistry.
Mechanistic Pathways of this compound Reactions
The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it susceptible to nucleophilic substitution and elimination reactions. The benzylic-like position of the bromomethyl group enhances its reactivity, allowing for the facile formation of a stabilized carbocation or a radical intermediate, which dictates the mechanistic pathway.
Elucidation of Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are expected to be influenced by the nature of the reactant, the solvent, and the reaction conditions. While specific kinetic and thermodynamic data for this compound are scarce, studies on analogous compounds, such as 9-bromomethylanthracene, provide valuable insights. For example, the Diels-Alder reaction of 9-bromomethylanthracene with citraconic anhydride (B1165640) has been investigated using DFT methods, revealing the reaction proceeds through a concerted, asynchronous mechanism. orientjchem.org
Below is a table summarizing the calculated kinetic and thermodynamic parameters for the Diels-Alder reaction of a closely related compound, 9-bromomethylanthracene, which can serve as a model for the expected reactivity of this compound in similar cycloaddition reactions.
| Reaction Pathway | Reactants | Product | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |
| Pathway I (ortho) | 9-Bromomethylanthracene + Citraconic Anhydride | Ortho-adduct | 65.43 | 125.12 | -70.51 |
| Pathway II (meta) | 9-Bromomethylanthracene + Citraconic Anhydride | Meta-adduct | 68.66 | 128.35 | -69.88 |
Data from a DFT study on the Diels-Alder reaction of 9-bromomethylanthracene in toluene (B28343) solution. orientjchem.org These values provide an estimate for the analogous reactions of this compound.
The data suggests that the ortho pathway is kinetically favored due to a lower activation energy barrier. orientjchem.org The negative enthalpy of reaction for both pathways indicates that the Diels-Alder cycloaddition is an exothermic process. orientjchem.org
Influence of Steric and Electronic Factors on Reactivity
The reactivity of this compound is intricately governed by a combination of steric and electronic factors. wikipedia.orgrsc.org The electronic nature of the tetraphene ring system and the steric hindrance around the reaction center play crucial roles in determining the rate and outcome of its chemical transformations.
Electronic Factors: The extended π-system of the tetraphene core significantly influences the reactivity of the bromomethyl group. The tetraphene moiety acts as an electron-donating group through resonance, stabilizing the transition state of nucleophilic substitution reactions proceeding through an SN1-like mechanism. This stabilization of the resulting carbocation intermediate accelerates the rate of reaction. Conversely, for reactions proceeding via an SN2 mechanism, the electron-rich aromatic system can increase the electron density on the α-carbon, potentially slowing down the attack of an electron-rich nucleophile. The specific electronic properties can be further tuned by the presence of other substituents on the tetraphene backbone. nih.gov
The interplay of these steric and electronic effects is crucial for predicting and controlling the chemical behavior of this compound, enabling its strategic use in the synthesis of complex organic molecules and functional materials.
Spectroscopic and Structural Characterization of 1 Bromomethyl Tetraphene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For derivatives of 1-(bromomethyl)tetraphene, the ¹H NMR spectrum reveals characteristic signals for both the aromatic protons of the tetraphene core and the aliphatic protons of the bromomethyl group.
The chemical shifts (δ) of the aromatic protons typically appear in the downfield region of the spectrum, usually between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact positions and splitting patterns of these signals provide crucial information about the substitution pattern on the tetraphene skeleton. For instance, in related brominated biphenyl (B1667301) tetrazole derivatives, aromatic protons show multiplets in the range of 6.2 to 7.8 ppm. derpharmachemica.com
A key diagnostic signal in the ¹H NMR spectrum of this compound and its derivatives is the singlet corresponding to the two benzylic protons of the bromomethyl (-CH₂Br) group. This signal is typically observed at approximately 4.5 ppm. derpharmachemica.com The integration of this peak relative to the aromatic protons can confirm the presence and stoichiometry of the bromomethyl substituent.
The purity of the sample can also be assessed by ¹H NMR. The presence of unexpected signals may indicate the presence of impurities, such as starting materials or byproducts from the synthesis.
Table 1: Representative ¹H NMR Data for Bromomethylated Aromatic Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(Bromomethyl)naphthalene chemicalbook.com | CDCl₃ | Aromatic protons: multiplet; Bromomethyl protons (-CH₂Br): singlet |
| 5-(4'-Bromomethyl-biphenyl-2-yl)-1-(4-chloro-phenyl)-1H-tetrazole derpharmachemica.com | CDCl₃ | Aromatic protons: 7.85-6.15 (m); Bromomethyl protons (-CH₂Br): 4.50 (s) |
| 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole derpharmachemica.com | DMSO-d₆ | Aromatic protons: 7.76-6.81 (m); Bromomethyl protons (-CH₂Br): 4.68 (s); Benzyl (B1604629) protons (-CH₂-Ph): 5.14 (s) |
This table presents data for related compounds to illustrate typical chemical shifts for the bromomethyl group and aromatic protons. Specific data for this compound was not available in the search results.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com
The aromatic carbons of the tetraphene core resonate in the region of approximately 120-150 ppm. oregonstate.edu The specific chemical shifts are influenced by the electronic effects of the substituents and the position of the carbon atom within the fused ring system. The carbon atom of the bromomethyl group typically appears at a higher field (lower ppm value) compared to the aromatic carbons, usually in the range of 30-40 ppm. For example, in 1-bromo-2-methylpropane, the carbon attached to the bromine atom appears at a distinct chemical shift influenced by the electronegative bromine. docbrown.info
The number of signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms, providing insight into the molecule's symmetry. savemyexams.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups
| Functional Group | Approximate Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 140 oregonstate.edu |
| Aromatic C (quaternary) | 120 - 150 oregonstate.edu |
| -CH₂Br | 25 - 45 docbrown.info |
This table provides general chemical shift ranges. Precise values for this compound would require experimental data.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can help confirm its structure. youtube.com
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensities. derpharmachemica.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis provides further structural information. Common fragmentation pathways for compounds like this compound may involve the loss of the bromine atom (Br radical) or the entire bromomethyl group (-CH₂Br). The resulting fragment ions can help to piece together the structure of the original molecule. nist.gov For instance, in related brominated compounds, the mass spectra show characteristic M⁺ and M⁺+2 peaks. derpharmachemica.com
Table 3: Isotopic Information for Bromine
| Isotope | Natural Abundance (%) |
| ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aromatic C=C stretching: The stretching of the carbon-carbon double bonds within the tetraphene ring system gives rise to several bands in the 1600-1400 cm⁻¹ region. libretexts.org
C-H bending (out-of-plane): These bands, found in the 900-675 cm⁻¹ range, can provide information about the substitution pattern on the aromatic rings. libretexts.org
C-Br stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 750 and 550 cm⁻¹. docbrown.info
CH₂ bending: The scissoring and rocking vibrations of the methylene (B1212753) group in the bromomethyl substituent would also be present.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 libretexts.org |
| Aromatic C=C | Stretching | 1600 - 1400 libretexts.org |
| C-H (aromatic) | Out-of-plane bending | 900 - 675 libretexts.org |
| C-Br | Stretching | 750 - 550 docbrown.info |
This table is based on typical ranges for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, providing information about its electronic transitions. upi.edu For polycyclic aromatic hydrocarbons like tetraphene, the UV-Vis spectrum is characterized by a series of absorption bands corresponding to π → π* transitions.
The extensive conjugated π-electron system of the tetraphene core results in strong absorptions in the UV and often the visible region of the electromagnetic spectrum. ebi.ac.uk The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The bromomethyl group may cause a slight shift in the absorption maxima compared to the parent tetraphene molecule. The resulting spectrum is a unique fingerprint that can be used for identification and for studying the electronic properties of the compound. upi.edu
Table 5: General UV-Vis Absorption Characteristics of Polycyclic Aromatic Hydrocarbons
| Chromophore | Electronic Transition | Typical Absorption Region (nm) |
| Extended Aromatic System | π → π* | 250 - 500+ ebi.ac.uk |
The specific λ_max values for this compound would depend on the solvent and experimental conditions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. youtube.com For this compound (C₁₉H₁₃Br), elemental analysis would be performed to experimentally determine the mass percentages of carbon, hydrogen, and bromine.
The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.
Table 6: Theoretical Elemental Composition of this compound (C₁₉H₁₃Br)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 19 | 228.19 | 71.04 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 4.09 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 24.87 |
| Total | 321.22 | 100.00 |
Theoretical percentages are calculated based on the molecular formula C₁₉H₁₃Br and standard atomic weights.
Computational and Theoretical Studies on 1 Bromomethyl Tetraphene
Electronic Structure Calculations and Molecular Orbital Theory
The electronic behavior of 1-(bromomethyl)tetraphene can be comprehensively investigated using electronic structure calculations, with molecular orbital (MO) theory providing a foundational understanding of its bonding and reactivity. rsc.org These methods allow for the detailed analysis of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications for Ground State Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is illustrative and based on typical values for related brominated PAHs.)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.95 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.43 Å |
| C-CH2 Bond Length | ~1.51 Å |
| C-C-Br Bond Angle | ~110° |
| Tetraphene Core Planarity | Largely planar, with minor deviations |
Analysis of Frontier Molecular Orbitals and Electron Density Distribution
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. rsc.org
For this compound, the HOMO is expected to be delocalized across the tetraphene aromatic system, characteristic of PAHs. The introduction of the bromomethyl group would likely influence the energy levels and distribution of these orbitals. The electron-withdrawing nature of the bromine atom can lower the energy of the HOMO and LUMO, and may introduce some localization of electron density. Analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on general trends for similar compounds.)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.9 |
| HOMO-LUMO Gap | 3.9 |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. mdpi.com For this compound, these calculations can simulate its ultraviolet-visible (UV-Vis) absorption spectrum, which is governed by electronic transitions between molecular orbitals. The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities, respectively.
Similarly, vibrational spectroscopic data, such as Infrared (IR) and Raman spectra, can be predicted by calculating the vibrational frequencies of the molecule at its optimized geometry. usu.edu The computed frequencies correspond to the various vibrational modes of the molecule, including C-H stretching, C=C aromatic ring vibrations, and the characteristic vibrations of the bromomethyl group. These predicted spectra can be invaluable for identifying the compound experimentally.
Simulation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides powerful tools to simulate the pathways of chemical reactions, identifying intermediate structures, and the high-energy transition states that connect them. rsc.orgacs.org For this compound, a key reaction of interest would be nucleophilic substitution at the benzylic carbon of the bromomethyl group.
By modeling the reaction coordinate, which represents the progress of the reaction, it is possible to calculate the activation energy barrier. This barrier determines the rate of the reaction. The geometry of the transition state, the highest point on the reaction pathway, reveals the specific arrangement of atoms as bonds are broken and formed. Such simulations can elucidate whether the reaction proceeds through, for example, an SN1 or SN2 mechanism.
Structure-Reactivity Relationship Elucidation via Computational Modeling
By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to establish quantitative structure-reactivity relationships (QSRRs). researchgate.netnih.gov For instance, one could investigate how the position of the bromomethyl group on the tetraphene core affects its reactivity.
Computational modeling can quantify various molecular descriptors, such as electrostatic potential, atomic charges, and frontier orbital energies for a series of related isomers or derivatives. nih.gov Correlating these descriptors with reactivity parameters, such as calculated activation energies for a model reaction, can reveal trends and provide a deeper understanding of what structural features govern the chemical behavior of these molecules. This approach is fundamental in designing molecules with desired reactivity. acs.org
Conformational Analysis and Steric Hindrance Assessment
The bromomethyl group attached to the tetraphene core is not rigid and can rotate around the single bond connecting it to the aromatic ring. Conformational analysis involves mapping the potential energy of the molecule as a function of this rotation (dihedral angle). auremn.org.br This analysis helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). rsc.org
Advanced Applications of 1 Bromomethyl Tetraphene in Materials Science and Organic Electronics
Design and Synthesis of Advanced Organic Electronic Materials
The versatility of the bromomethyl group in 1-(bromomethyl)tetraphene makes it a valuable precursor for the synthesis of a wide array of advanced organic electronic materials. The ability to readily introduce various functional groups through nucleophilic substitution or cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting tetraphene derivatives.
Precursors for Organic Light-Emitting Diodes (OLEDs)
While direct reports on the use of this compound in OLEDs are limited, the functionalization of PAHs is a well-established strategy for developing high-performance OLED materials. acs.orgnih.gov The tetraphene core, with its inherent fluorescence, can be chemically modified via the bromomethyl group to enhance its properties as an emitter or host material in OLED devices. For instance, attaching electron-donating or electron-withdrawing groups can tune the emission color, improve charge injection and transport, and increase the quantum efficiency of the device. nycu.edu.tw
Table 1: Potential Functionalization of this compound for OLED Applications
| Functional Group Introduced | Potential Effect on OLED Performance |
| Triarylamines | Improved hole injection and transport, potential for TADF |
| Phosphine Oxides | Enhanced electron transport, improved device efficiency |
| Carbazole (B46965) Moieties | Enhanced hole transport, improved thermal stability |
| Donor-Acceptor Structures | Tunable emission color, potential for high-efficiency TADF |
Components for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used. The extended π-conjugation of the tetraphene core suggests its potential as a p-type semiconductor. By utilizing the reactive bromomethyl group, the molecular packing and electronic coupling between adjacent molecules in the solid state can be engineered to optimize charge carrier mobility.
Studies on other functionalized PAHs provide insights into the potential of this compound in OFETs. For example, the expansion and extension of π-conjugation in PAHs generally lead to improved mobility. tcichemicals.com Theoretical studies on tetracene derivatives have shown that substitution can significantly impact charge transport properties. e-asct.orgresearchgate.netnih.gov For instance, the introduction of sulfur atoms into a benzopyrazine-fused tetracene derivative was predicted to change the material from a p-type to an ambipolar semiconductor. e-asct.org Furthermore, micro-sized single-crystalline OFETs based on BN-doped dibenzo[f,k]tetraphenes have demonstrated high hole mobilities, indicating the promise of functionalized tetraphenes in this area. researchgate.net Therefore, this compound could be a key intermediate for synthesizing novel organic semiconductors with tailored charge transport properties for high-performance OFETs.
Table 2: Factors Influencing OFET Performance of Tetraphene Derivatives
| Property | Influence on OFET Performance |
| Molecular Packing | Affects intermolecular electronic coupling and charge transport pathways. |
| Reorganization Energy | Lower reorganization energy generally leads to higher charge carrier mobility. |
| Electronic Coupling | Stronger electronic coupling between molecules facilitates efficient charge transport. |
| Frontier Molecular Orbital Energies | Determines the type of charge carrier (hole or electron) and the ease of charge injection. |
Development of Novel Optoelectronic Materials and Devices
The unique photophysical properties of the tetraphene scaffold make it an attractive candidate for a range of novel optoelectronic materials and devices beyond OLEDs and OFETs. mun.ca The ability to functionalize the tetraphene core via the bromomethyl group opens up possibilities for creating materials with specific light-absorbing and emitting properties.
For example, the synthesis of π-extended indoloindolizines has been shown to result in stable compounds with vivid colors and fluorescence across the visible spectrum, making them promising for various optoelectronic applications. chemrxiv.org The strategic doping of PAHs with heteroatoms like oxygen or nitrogen has also been demonstrated as a powerful method to engineer materials with tailored optoelectronic functionalities. acs.orgrsc.org Research on BN-embedded tetraphene derivatives has revealed intensely blue fluorescence, suggesting their potential use in advanced optical applications. rsc.orgrsc.org These findings underscore the potential of this compound as a versatile building block for a new generation of optoelectronic materials with applications in areas such as organic photovoltaics (OPVs), sensors, and photodetectors.
Role in the Engineering of Functionalized Polycyclic Aromatic Hydrocarbon Systems
The bromomethyl group of this compound is a key functional handle for the construction of larger, more complex PAH systems. This allows for the precise control over the structure and, consequently, the properties of the resulting materials. The synthesis of extended PAH systems is of great interest for creating materials with tailored band gaps and enhanced electronic communication.
The conversion of brominated PAHs to higher-order PAHs has been demonstrated through various synthetic routes. oup.combeilstein-journals.org For example, brominated precursors can be used in cross-coupling reactions to build larger conjugated systems. nih.gov The functionalization of PAHs through electrophilic aromatic substitution is a common strategy, and the bromomethyl group offers an alternative and often more versatile route for introducing a wide range of substituents. beilstein-journals.org This approach is crucial for developing "nanographenes" and other large, well-defined PAH structures with potential applications in molecular electronics and spintronics. The ability to introduce specific functional groups at defined positions on the tetraphene core via the bromomethyl intermediate is a powerful tool for chemists to engineer the properties of these advanced materials. nih.gov
Fabrication of Stationary Phases for Chromatographic Separations
The separation of complex mixtures of structurally similar compounds, particularly PAHs, is a significant challenge in analytical chemistry. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, and the nature of the stationary phase plays a crucial role in achieving efficient separation. nih.govnih.gov The covalent bonding of PAHs onto a solid support, such as silica (B1680970) gel, can create stationary phases with unique selectivity for other aromatic compounds.
While there are no direct reports on the use of this compound for this purpose, the principle of using PAH-functionalized stationary phases is well-established. restek.comhawachhplccolumn.com The reactive bromomethyl group of this compound could be readily used to chemically bond the tetraphene moiety to a silica or polymer support. The resulting stationary phase would be expected to exhibit strong π-π interactions with aromatic analytes, leading to enhanced retention and selectivity for the separation of PAHs and other aromatic compounds. Furthermore, the development of chiral stationary phases derived from brominated compounds for the separation of racemic mixtures highlights another potential application. iut.ac.irbeilstein-journals.orgresearchgate.net A tetraphene-based chiral stationary phase could offer novel selectivities for the enantioseparation of chiral aromatic compounds.
Exploration as Chromophores and Fluorophores for Specialized Optical Applications
Chromophores and fluorophores are molecules that absorb and emit light, respectively, and are essential components in a wide range of technologies, including bio-imaging, sensing, and optical data storage. oup.comacs.orgfrontiersin.org The tetraphene core itself is a fluorophore, and its photophysical properties can be finely tuned by introducing various substituents through the reactive bromomethyl group.
The absorption and emission wavelengths, quantum yield, and Stokes shift of tetraphene derivatives can be systematically modified. For example, the synthesis of BN-embedded tetraphenes has resulted in compounds with intense blue fluorescence and high quantum yields. rsc.orgrsc.orgnih.gov Studies on tetracene derivatives have shown that functionalization can lead to red emitters for potential use in organic LEDs. acs.org The versatility of the bromomethyl group allows for the attachment of a wide range of functional groups, including those that can act as sensors for specific analytes or environmental conditions. This makes this compound a promising platform for the development of novel chromophores and fluorophores with tailored spectral properties for specialized optical applications. researchgate.netnih.gov
Table 3: Spectroscopic Properties of Selected Tetraphene Derivatives
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| BN-tetraphene | 379-396 | 430-474 | 0.21 - 0.86 | rsc.org |
| 6a,7-Dihydro-7-aza-6a-boratetraphene | ~380 | ~430 | 0.68 | acs.orgnih.gov |
| Phenylalkynyl-substituted BN-tetraphene | ~390 | ~450 | 0.80 | acs.orgnih.gov |
| Double Boron-Oxygen-Embedded Benzo[m]tetraphene | Not specified | 394 (UV) | 0.98 | nih.govacs.org |
Investigations into Molecular Interactions and Mechanistic Chemical Biology
Chemical Mechanisms of Base Substitution in DNA Replication
Specific information on the chemical mechanisms of base substitution induced by 1-(Bromomethyl)tetraphene is not available. However, for related bromomethylated PAHs, the predominant type of mutation observed is the base substitution. nih.gov The formation of a bulky adduct, such as that expected from this compound, on a DNA template can interfere with the fidelity of DNA polymerase during replication. The polymerase may incorrectly insert a base opposite the adducted nucleotide, leading to a point mutation in the daughter strand. The preference for mutations at A•T versus G•C base pairs has been shown to correlate with the chemical preference of the reactive PAH for forming adducts at deoxyadenosine (B7792050) or deoxyguanosine residues. nih.gov
Characterization of Premutagenic Lesions at the Molecular Level
There are no studies characterizing the premutagenic lesions formed by this compound. A premutagenic lesion is a DNA adduct that, if not repaired, can lead to a mutation during DNA replication. For a bulky adduct to be premutagenic, its structure and the context of the surrounding DNA sequence are crucial. Research on other PAHs suggests that the simple presence of an adduct is not sufficient to predict a mutational outcome; the specific conformation of the adduct and its interaction with the DNA replication machinery determine its mutagenic potential. nih.gov
Polymerase Arrest Assays and Their Divergence from Mutational Hotspots
No polymerase arrest assays have been reported for this compound. Polymerase arrest assays are in vitro techniques used to map the sites of DNA damage by observing where DNA polymerase stalls. Studies on other reactive PAHs have revealed a notable divergence between polymerase arrest sites and mutational hotspots. nih.gov This indicates that the sites of high-level adduct formation are not necessarily the sites where mutations most frequently occur. nih.gov This divergence suggests that some adducts may be more easily bypassed by DNA polymerases, while others, perhaps due to their specific conformation or the sequence context, are more likely to cause misincorporation of nucleotides, thus becoming premutagenic lesions. nih.gov
General Mutagenicity of Related Bromomethylated PAHs
To provide context, the following table summarizes general findings on the mutagenicity of related bromomethylated PAHs. It is important to reiterate that this data is not specific to this compound.
| Compound | Mutagenicity Finding | Predominant Mutation Type |
| 7-Bromomethylbenz[a]anthracene | Mutagenic | Base Substitution |
| 7-Bromomethyl-12-methylbenz[a]anthracene | Mutagenic | Base Substitution |
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The future of 1-(bromomethyl)tetraphene synthesis lies in the development of methodologies that are not only high-yielding but also environmentally benign. Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the use of less hazardous reagents, minimizing waste, and improving energy efficiency. ijnc.irijsetpub.com
Current research efforts are exploring:
Catalytic Approaches: The use of transition metal catalysts or organocatalysts could offer milder reaction conditions and higher selectivity compared to traditional methods that may rely on stoichiometric brominating agents like N-bromosuccinimide (NBS). mdpi.com Gold-catalyzed reactions, for instance, have shown promise in activating alkynes for the construction of complex molecular architectures and could be adapted for PAH synthesis. nih.gov
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. ijsetpub.com This technology is particularly well-suited for optimizing the synthesis of this compound by enabling rapid screening of conditions and minimizing the handling of potentially hazardous intermediates.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as mechanochemistry (ball milling), or the use of greener solvents like ionic liquids or deep eutectic solvents, is gaining traction. ijnc.irijsetpub.comresearchgate.net These approaches aim to reduce the environmental impact associated with volatile organic solvents.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalysis | Higher selectivity, milder conditions, reduced waste. | Development of novel metal-based and organocatalysts. |
| Flow Chemistry | Precise control, improved safety, scalability. | Reactor design and optimization for PAH synthesis. |
| Green Solvents | Reduced environmental impact, potential for recyclability. | Exploring ionic liquids and solvent-free conditions. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The bromomethyl group in this compound is a versatile functional handle, opening doors to a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing new synthetic methodologies that leverage this reactivity.
Key areas for exploration include:
Cross-Coupling Reactions: Expanding the scope of Suzuki, Sonogashira, and other cross-coupling reactions to introduce a diverse range of substituents onto the tetraphene core. This will enable the synthesis of a vast library of derivatives with tailored electronic and photophysical properties.
Nucleophilic Substitution Reactions: Investigating the reactions of this compound with a wider variety of nucleophiles to synthesize novel ethers, esters, amines, and other functionalized tetraphenes.
Cyclization Reactions: Designing and executing intramolecular cyclization reactions to construct more complex, rigid, and extended PAH systems. For example, tandem ene/[4+2] cycloaddition reactions could offer a pathway to novel fused aromatic structures. researchgate.net
A deeper understanding of the factors governing the regioselectivity and stereoselectivity of these reactions will be crucial for the rational design of complex molecular architectures.
Integration of this compound into Novel Material Architectures
The unique photophysical and electronic properties of the tetraphene core make this compound an attractive building block for advanced functional materials. Future research will focus on incorporating this moiety into a variety of material architectures to harness its potential in electronics, photonics, and sensor technology.
Emerging opportunities include:
Organic Electronics: The functionalization of this compound will allow for its incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.orgresearchgate.net The ability to tune the electronic properties through chemical modification is a key advantage in this area.
Luminescent Materials: The inherent fluorescence of the tetraphene scaffold can be modulated by introducing different substituents. This opens up possibilities for developing novel fluorescent probes and sensors for various analytes.
Self-Assembled Monolayers and Nanostructures: The reactivity of the bromomethyl group can be utilized to anchor tetraphene units onto surfaces, leading to the formation of well-ordered self-assembled monolayers with potential applications in molecular electronics and sensing.
| Material Application | Key Properties of Tetraphene | Research Direction |
| Organic Electronics | π-conjugation, charge transport | Synthesis of functionalized derivatives for device fabrication. |
| Luminescent Probes | Inherent fluorescence, sensitivity to environment | Design of sensors based on fluorescence quenching or enhancement. |
| Nanomaterials | Self-assembly capabilities | Controlled growth of tetraphene-based nanostructures. |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
To fully unlock the potential of this compound, a deeper understanding of its electronic structure, excited-state dynamics, and reaction mechanisms is essential. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.
Future research will likely involve:
Ultrafast Spectroscopy: Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, can provide invaluable insights into the excited-state properties and energy transfer processes of tetraphene derivatives.
High-Resolution NMR Spectroscopy: Advanced two-dimensional NMR techniques (COSY, HMQC, HMBC) will continue to be crucial for the unambiguous structural characterization of new derivatives and for studying their conformational dynamics in solution. acs.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be employed to predict molecular geometries, electronic structures, and reaction pathways. core.ac.ukebi.ac.uk These calculations can guide synthetic efforts and help in the interpretation of experimental results.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Research
The most significant breakthroughs in the field of this compound research will likely emerge from synergistic collaborations that bridge the gap between synthesis, spectroscopy, and theory. mdpi.comresearchgate.netwhiterose.ac.ukacs.orgservice.gov.uk This integrated approach allows for a comprehensive understanding of structure-property relationships.
A typical synergistic workflow would involve:
Theoretical Prediction: Computational studies to design novel tetraphene derivatives with desired electronic or optical properties.
Synthetic Realization: The development of efficient synthetic routes to produce the target molecules.
Spectroscopic Characterization: Detailed investigation of the photophysical and electronic properties of the newly synthesized compounds.
Iterative Refinement: Using the experimental data to refine the theoretical models and guide the design of the next generation of materials.
This collaborative and iterative process will accelerate the discovery and development of new materials based on the this compound scaffold, paving the way for exciting technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
